(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid
Overview
Description
(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid: is a stable isotope-labeled compound of myristic acid, also known as tetradecanoic acid. It is a saturated fatty acid with the molecular formula 13CH3(13CH2)1213CO2H. The compound is characterized by the presence of 13 carbon-13 atoms, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid can be synthesized through the hydrolysis of trimyristin, which is found in coconut oil and nutmeg. The process involves heating trimyristin with sodium hydroxide solution, followed by acidification with hydrochloric acid to obtain myristic acid .
Industrial Production Methods: Industrial production of myristic acid-13C14 typically involves the use of isotopically labeled precursors. The process is similar to the laboratory synthesis but scaled up to meet industrial demands. The isotopic purity and concentration are carefully controlled to ensure the desired labeling .
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: Myristic acid can be oxidized to form myristyl aldehyde and myristyl alcohol.
Reduction: Reduction of myristic acid yields myristyl alcohol.
Substitution: Myristic acid can participate in substitution reactions, particularly in the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Myristyl aldehyde, myristyl alcohol.
Reduction: Myristyl alcohol.
Substitution: Myristic acid esters and amides.
Scientific Research Applications
(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid acts as a lipid anchor in biomembranes, facilitating the attachment of proteins to cell membranes. This process is crucial for the proper functioning of various cellular processes. The compound interacts with molecular targets such as tyrosine-protein kinase ABL1, calmodulin, and toll-like receptor 4, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Myristic acid-1-13C: Contains a single carbon-13 atom.
Myristic acid-1,2-13C2: Contains two carbon-13 atoms.
Palmitic acid-13C16: Another stable isotope-labeled fatty acid with 16 carbon-13 atoms.
Uniqueness: (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid is unique due to its complete labeling with carbon-13 atoms, making it highly valuable for detailed metabolic studies. Its isotopic purity and concentration provide precise and reliable data in research applications .
Properties
IUPAC Name |
(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-FIJHWJEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745678 | |
Record name | (~13~C_14_)Tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62217-70-3 | |
Record name | (~13~C_14_)Tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecanoic-14-13C acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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